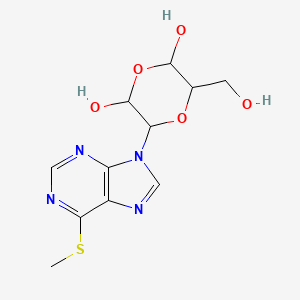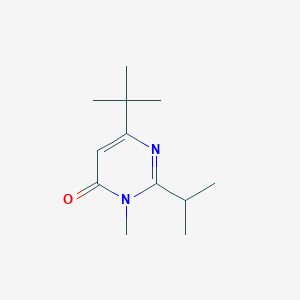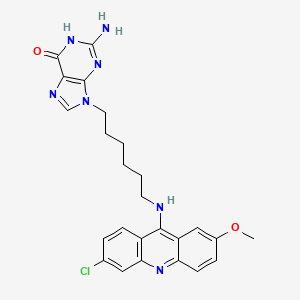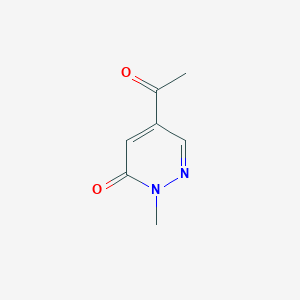
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl group, which is linked to an acetamide moiety through a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ethylamine under controlled conditions.
Substitution Reaction: The synthesized pyrimidine derivative undergoes a substitution reaction with 4-bromoacetophenone to introduce the phenyl ring.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the acetamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced acetamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-(4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity comparable to paracetamol.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with notable analgesic properties.
Uniqueness
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
921604-26-4 |
|---|---|
分子式 |
C16H19ClN4O |
分子量 |
318.80 g/mol |
IUPAC名 |
N-[4-[1-[(5-chloro-6-ethylpyrimidin-4-yl)amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-14-15(17)16(19-9-18-14)20-10(2)12-5-7-13(8-6-12)21-11(3)22/h5-10H,4H2,1-3H3,(H,21,22)(H,18,19,20) |
InChIキー |
FPYPOEDSOVMSEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC=N1)NC(C)C2=CC=C(C=C2)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
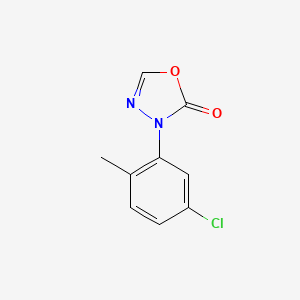

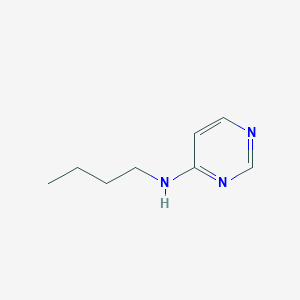

![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)
